Diphenyltrichlorophosphorane
Description
Structure
2D Structure
Properties
CAS No. |
1017-89-6 |
|---|---|
Molecular Formula |
C12H10Cl3P |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
trichloro(diphenyl)-λ5-phosphane |
InChI |
InChI=1S/C12H10Cl3P/c13-16(14,15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RQIITWKDTBNDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis and Structure of Diphenyltrichlorophosphorane
Diphenyltrichlorophosphorane is typically synthesized through the direct chlorination of diphenylchlorophosphine. The reaction is generally carried out by treating a solution of diphenylchlorophosphine in an inert solvent, such as carbon tetrachloride or benzene, with a controlled amount of gaseous chlorine. cdnsciencepub.com The product, a white crystalline solid, precipitates from the solution and can be isolated by filtration. cdnsciencepub.com
A fascinating aspect of this compound is its structural duality. In its molecular form, it adopts the expected trigonal bipyramidal geometry typical of pentacoordinate phosphorus compounds. However, it can also exist as an ionic salt, particularly in the solid state or in the presence of excess chlorine. ethernet.edu.et This ionic form is identified as diphenyldichlorophosphonium trichloride (B1173362), [PPh₂Cl₂]⁺Cl₃⁻. ethernet.edu.et Researchers have successfully isolated and characterized this ionic species as a dichlorine solvate, [PPh₂Cl₂]⁺Cl₃⁻·Cl₂, through single-crystal X-ray analysis and various spectroscopic methods. canterbury.ac.nz This salt decomposes at room temperature, releasing chlorine to revert to the molecular form, PPh₂Cl₃. The stability of the ionic form is directly related to the presence of excess chlorine during its synthesis.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₂H₁₀Cl₃P |
| Molar Mass | 291.54 g/mol |
| CAS Number | 1017-89-6 |
| Appearance | White crystalline solid |
| Structure | Trigonal Bipyramidal (Molecular) / Ionic Solid ([PPh₂Cl₂]⁺Cl₃⁻) |
Note: Physical properties like melting point can vary depending on the isomeric form and purity.
Reactivity and Applications of Diphenyltrichlorophosphorane
Direct Halogenation Routes for P(V) Compound Formation
A primary and straightforward method for the formation of P(V) halides is the direct halogenation of corresponding P(III) compounds. This oxidative addition reaction involves the treatment of a trivalent phosphorus precursor with an elemental halogen. For instance, the synthesis of this compound is commonly achieved through the direct chlorination of diphenylchlorophosphine (PPh₂Cl). acs.org The reaction proceeds by adding a stoichiometric amount of gaseous chlorine to a solution of diphenylchlorophosphine, typically in a solvent like carbon tetrachloride. acs.org This process leads to a P(III) to P(V) rearrangement, a fundamental strategy in synthesizing pentavalent organophosphorus compounds. sioc-journal.cn The high oxophilicity of phosphorus is a key driving force for this type of reaction. sioc-journal.cn
Synthesis from Organophosphorus Precursors
The synthesis of this compound and its analogs often begins with other organophosphorus compounds, which are systematically modified to achieve the desired pentacoordinate structure.
The most common synthesis of this compound involves the use of a phosphine (B1218219) halide precursor, specifically diphenylchlorophosphine (PPh₂Cl). The reaction entails the direct addition of chlorine to diphenylchlorophosphine. acs.orgcdnsciencepub.com In a typical procedure, gaseous chlorine is bubbled through a solution of diphenylchlorophosphine in carbon tetrachloride, resulting in the precipitation of this compound as a white crystalline solid. acs.org This method is an example of a broader class of reactions where electrophilic phosphine chlorides react to form pentavalent phosphorus compounds. sioc-journal.cn
Table 1: Synthesis of this compound via Direct Halogenation
| Reactant | Reagent | Solvent | Product |
|---|
Pentacoordinate phosphoranes can also be synthesized from other pentavalent phosphorus compounds, such as phosphorus pentachloride (PCl₅). In these methods, the halide ligands on the central phosphorus atom are sequentially displaced by other functional groups. For example, stable spirobicyclic phosphoranes can be synthesized by the stepwise reaction of phosphorus pentachloride with reagents like catechol, N,O-bis(trimethylsilyl)amino acids, and phenol. psu.edursc.org While this does not start with this compound, it illustrates the principle of forming complex phosphoranes from a simpler pentacoordinate precursor. A similar strategy has been used in reactions where this compound itself is a starting material for further synthesis, such as its reaction with sulfamic acid, which yields a product that subsequently decomposes. tandfonline.com
Formation of Ionic Derivatives and Solvates of this compound
Under certain conditions, this compound can form stable ionic derivatives and solvates instead of maintaining its molecular structure. The formation of these ionic species is often influenced by the presence of excess halogen or other Lewis acids.
An ionic form of this compound can be synthesized by treating the molecular form (PPh₂Cl₃) with an excess of chlorine. acs.orgnih.gov This reaction yields diphenyldichlorophosphonium trichloride isolated as a dichlorine solvate, with the formula [PPh₂Cl₂]⁺Cl₃⁻·Cl₂. acs.org The stability of this ionic salt is closely linked to the presence of the excess chlorine used during its synthesis. acs.org The identity of this species has been confirmed through single-crystal X-ray analysis, as well as by ³¹P, ¹H, and ³⁵Cl NMR and Raman spectroscopy. acs.orgnih.gov This compound is noteworthy as [PPh₂Cl₂]⁺ is one of the simpler cations known to stabilize the trichloride anion (Cl₃⁻). acs.org Upon recrystallization from dichloromethane, the salt decomposes, releasing chlorine and converting back to the molecular form, PPh₂Cl₃. acs.org
Another stable ionic derivative can be prepared by reacting this compound with a Lewis acid like indium trichloride (InCl₃). acs.org The reaction of this compound with indium trichloride in dichloromethane results in the formation of bis(diphenyldichlorophosphonium) pentachloroindate, [(PPh₂Cl₂)⁺]₂[InCl₅]²⁻. acs.orgnlk.cz In a typical synthesis, solid indium trichloride is added to a solution of this compound in dichloromethane. The mixture is stirred until a clear solution forms, from which crystals of the product can be grown after partial evaporation of the solvent. acs.org The identity of this compound was confirmed by ³¹P NMR spectroscopy and single-crystal X-ray analysis. acs.orgresearchgate.net
Table 2: Synthesis of Ionic Derivatives of this compound
| Reactant | Reagent(s) | Solvent | Product |
|---|---|---|---|
| This compound (PPh₂Cl₃) | Excess Chlorine (Cl₂) | - | Diphenyldichlorophosphonium trichloride-chlorine solvate ([PPh₂Cl₂]⁺Cl₃⁻·Cl₂) |
Methodological Advancements in Phosphorane Synthesis
Advancements in the synthesis of phosphoranes like this compound have centered on refining established methods and understanding the influence of reaction conditions on the structure of the product. The most prevalent and robust method for synthesizing this compound involves the direct chlorination of a phosphorus(III) precursor, specifically chlorodiphenylphosphine (B86185).
This reaction is typically performed by treating chlorodiphenylphosphine with an equimolar amount of chlorine gas. Current time information in Bangalore, IN. The reaction is often conducted in an inert solvent, such as carbon tetrachloride, which facilitates the precipitation of the product as a white crystalline solid. Current time information in Bangalore, IN.core.ac.uk The fundamental transformation involves the oxidation of P(III) to P(V) with the concomitant addition of two chlorine atoms to the phosphorus center.
A significant research finding in the synthesis of this compound is the discovery of an ionic isomer, which can be selectively formed under specific conditions. While the reaction with an equimolar amount of chlorine yields the molecular this compound (Ph₂PCl₃), treating the P(III) starting material with an excess of chlorine results in the formation of diphenyldichlorophosphonium trichloride isolated as a dichlorine solvate ([PPh₂Cl₂]⁺Cl₃⁻·Cl₂). Current time information in Bangalore, IN. This ionic form is stable in the presence of excess chlorine but converts to the molecular form upon recrystallization from solvents like dichloromethane, during which chlorine gas is released. Current time information in Bangalore, IN. The identity of this ionic species has been confirmed through single-crystal X-ray analysis as well as ³¹P, ¹H, and ³⁵Cl NMR and Raman spectroscopy. Current time information in Bangalore, IN.
This methodological nuance highlights the ability to control the covalent versus ionic nature of the final product by carefully managing the stoichiometry of the chlorinating agent. This control is a key advancement, providing access to different reactive species from the same precursor. The molecular form is a neutral pentacoordinate phosphorane, whereas the ionic form consists of a tetrahedral phosphonium (B103445) cation and a trichloride anion.
The general synthetic approach and the selective formation of its ionic isomer are summarized in the table below.
Table 1: Synthetic Routes to this compound and its Ionic Form This table is interactive. Users can sort columns by clicking on the headers.
| Starting Material | Reagent | Molar Ratio (Precursor:Cl₂) | Solvent | Product | Product Structure | Citation |
|---|---|---|---|---|---|---|
| Chlorodiphenylphosphine | Gaseous Chlorine | Equimolar (1:1) | Carbon Tetrachloride | This compound | Molecular (Covalent) | Current time information in Bangalore, IN.core.ac.uk |
This compound itself is a reagent in the synthesis of other organophosphorus compounds. For instance, it undergoes controlled ammonolysis to produce precursors for phosphonitrile compounds. core.ac.uk It also reacts with other phosphorus compounds, such as bis(aminophosphoranes), to yield cyclic phosphonitrilic trimers and tetramers, demonstrating its utility as a building block for inorganic polymers. acs.org
Solid-State Structural Analysis
In the solid state, this compound can exist in different forms, and its derivatives have been characterized using high-resolution techniques like single-crystal X-ray diffraction. This method provides definitive insights into the three-dimensional arrangement of atoms and the nature of chemical bonding. numberanalytics.com
The reaction of this compound with other reagents can lead to the formation of stable crystalline derivatives, which are amenable to single-crystal X-ray analysis. A notable example is bis(diphenyldichlorophosphonium) pentachloroindate, [(PPh₂Cl₂)⁺]₂[InCl₅]²⁻. This compound was synthesized through the reaction of this compound with indium trichloride in dichloromethane. nih.govacs.org Its identity and complex ionic structure were unequivocally determined by single-crystal X-ray analysis, which confirmed the presence of the diphenyldichlorophosphonium cation. nih.govacs.org
While the molecular form, PPh₂Cl₃, is known, an ionic isomer can be formed under certain conditions. Treating this compound with excess chlorine results in the formation of diphenyldichlorophosphonium trichloride, which crystallizes as a dichlorine solvate with the formula [PPh₂Cl₂]⁺Cl₃⁻·Cl₂. nih.govacs.org The identity of this species was established through single-crystal X-ray analysis, providing clear evidence of its ionic nature in the solid state. nih.govacs.org The crystal structure reveals discrete diphenyldichlorophosphonium cations, [PPh₂Cl₂]⁺, and trichloride anions, Cl₃⁻, with dichlorine molecules occupying voids in the crystal lattice. nih.gov
Table 1: Crystallographic Data for this compound Ionic Form and Derivative
| Compound | Formula | Crystal System | Key Structural Feature | Citation |
| Diphenyldichlorophosphonium trichloride-chlorine solvate | [PPh₂Cl₂]⁺Cl₃⁻·Cl₂ | Not specified | Ionic structure with distinct cations and anions | nih.gov, acs.org |
| Bis(diphenyldichlorophosphonium) pentachloroindate | [(PPh₂Cl₂)⁺]₂[InCl₅]²⁻ | Not specified | Complex salt with diphenyldichlorophosphonium cation | nih.gov, acs.org |
The stereochemistry at the phosphorus atom is dictated by its bonding and electronic environment. In the molecular form, PPh₂Cl₃, the phosphorus center is pentacoordinate, typically adopting a trigonal bipyramidal geometry as predicted by VSEPR theory for five electron domains. youtube.com
In the ionic form, [PPh₂Cl₂]⁺, the phosphorus atom is tetracoordinate. The single-crystal X-ray structure confirms that the phosphorus center in the [PPh₂Cl₂]⁺ cation possesses a tetrahedral geometry. nih.gov This arrangement involves the phosphorus atom bonded to two phenyl groups and two chlorine atoms, with bond angles approximating the ideal tetrahedral angle of 109.5°. youtube.com
Solution-State Spectroscopic Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for characterizing the structure and dynamics of this compound in solution.
³¹P NMR spectroscopy is a highly sensitive and diagnostic tool for probing the electronic environment of the phosphorus nucleus. The chemical shift (δ) provides critical information about the oxidation state, coordination number, and nature of the substituents attached to the phosphorus atom. researchgate.net For this compound and its derivatives, ³¹P NMR serves as a primary method for identification in solution. The identity of the ionic species [PPh₂Cl₂]⁺Cl₃⁻·Cl₂ was confirmed in part by ³¹P NMR spectroscopy. nih.govacs.org Similarly, the formation of the bis(diphenyldichlorophosphonium) pentachloroindate derivative was also determined using ³¹P NMR spectra. nih.govacs.org The specific chemical shifts observed are characteristic of the particular phosphorus species present in the solution, allowing for the differentiation between molecular and ionic forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Features
The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of its two phenyl rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the trichlorophosphoranyl group (-PCl₃). Typically, the aromatic protons appear as complex multiplets in the downfield region of the spectrum, generally between 7.3 and 8.0 ppm.
The ortho-protons (adjacent to the carbon atom bonded to phosphorus) are most affected by the phosphorus center and typically resonate at the lowest field. The meta- and para-protons appear at slightly higher fields. The coupling between adjacent protons on the ring (ortho, meta, and para coupling) and coupling to the phosphorus-31 nucleus (³¹P-¹H coupling) contributes to the complexity of the observed multiplets. In some cases, the signals for the different aromatic protons may overlap, requiring higher field NMR instruments or advanced 2D NMR techniques for complete assignment.
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ortho-Protons | ~7.8 - 8.0 | Multiplet (m) | Most deshielded due to proximity to the electron-withdrawing -PCl₃ group. |
| meta-Protons | ~7.4 - 7.6 | Multiplet (m) | Less deshielded than ortho-protons. |
| para-Protons | ~7.3 - 7.5 | Multiplet (m) | Least deshielded of the phenyl protons. |
³⁵Cl NMR Studies
The study of covalently bound chlorine atoms by ³⁵Cl NMR spectroscopy is inherently challenging. nih.gov The chlorine-35 nucleus is a quadrupolar nucleus (spin I = 3/2), which means it interacts with the local electric field gradient. nih.govhuji.ac.il This interaction leads to very rapid nuclear relaxation and, consequently, extremely broad NMR signals, often spanning tens of kilohertz. huji.ac.il
For molecules like this compound, ³⁵Cl NMR studies are rare. However, the technique holds potential for distinguishing between the axial and equatorial chlorine atoms in the trigonal bipyramidal structure, as they reside in chemically distinct environments. Solid-state ³⁵Cl NMR, particularly at very high magnetic fields, has shown promise for characterizing organochlorine compounds. nih.gov The quadrupolar coupling constant (CQ) and the asymmetry parameter (ηQ), which can be extracted from the spectra, are highly sensitive to the electronic environment of the chlorine nucleus. nih.gov
| Parameter | Typical Value/Characteristic | Significance |
|---|---|---|
| Signal Linewidth | Very broad (tens of kHz) huji.ac.il | Due to rapid quadrupolar relaxation. nih.govhuji.ac.il |
| Quadrupolar Coupling Constant (CQ) | High for covalent chlorides (~ -70 MHz) nih.gov | Sensitive to the electronic environment and bonding. |
| Application | Distinguishing non-equivalent chlorine sites (e.g., axial vs. equatorial). | Provides detailed structural information. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of this compound. The spectra are dominated by bands corresponding to the vibrations of the phenyl rings and the phosphorus-chlorine bonds.
The P-Cl stretching vibrations are particularly diagnostic. In a trigonal bipyramidal geometry (D₃h symmetry for the PCl₅ skeleton), one would expect distinct vibrational modes for the axial and equatorial P-Cl bonds. The axial P-Cl bonds are typically longer and weaker than the equatorial bonds, and thus their stretching frequencies appear at lower wavenumbers in the IR and Raman spectra. The phenyl ring vibrations include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic of the phenyl groups. |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Multiple bands are typically observed. |
| P-Cl Stretch (Equatorial) | ~580 - 600 | IR, Raman | Generally stronger and at higher frequency. |
| P-Cl Stretch (Axial) | ~450 - 490 | IR, Raman | Generally weaker and at lower frequency. |
| P-C (Phenyl) Stretch | ~1000 - 1100 | Raman | Often a strong band in the Raman spectrum. |
Advanced Spectroscopic Probes for Electronic Structure
While ¹H and ³⁵Cl NMR, along with vibrational spectroscopy, elucidate the structural aspects of this compound, UV-Vis and photoluminescence spectroscopy can offer insights into its electronic properties, often through comparison with related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicable to related species for comparative analysis)
The UV-Vis spectrum of compounds containing phenyl groups attached to a phosphorus atom, such as chlorodiphenylphosphine, is typically characterized by absorptions arising from π → π* electronic transitions within the phenyl rings. nist.govnist.gov These transitions usually result in strong absorption bands in the ultraviolet region, often below 300 nm. The phosphorus atom can influence these transitions through both inductive and resonance effects. For this compound, the highly electronegative chlorine atoms would further influence the energy levels of the molecular orbitals, potentially causing a shift in the absorption maxima compared to related trivalent phosphorus compounds like chlorodiphenylphosphine.
| Compound | Absorption Maximum (λmax, nm) | Transition Type |
|---|---|---|
| Chlorodiphenylphosphine | ~260 - 270 | π → π* (Phenyl Ring) |
| Triphenylphosphine | ~262 researchgate.net | π → π* (Phenyl Ring) |
Photoluminescence (PL) Spectroscopy (Applicable to related species for electronic insights)
Photoluminescence spectroscopy, encompassing fluorescence and phosphorescence, provides information about the excited electronic states of a molecule. While this compound itself is not typically studied for its luminescent properties, analysis of related organophosphorus compounds reveals important electronic characteristics. Many aromatic phosphorus compounds exhibit luminescence, which is often associated with the π-conjugated systems of the phenyl rings. The nature of the phosphorus center (e.g., its oxidation state and substituents) can significantly impact the photophysical properties by influencing intersystem crossing rates and the energies of singlet and triplet excited states. For instance, the presence of a heavy atom like phosphorus can enhance phosphorescence. Studying the emission properties of related phosphine oxides or phosphonium salts can provide a comparative basis for understanding the potential excited state behavior of this compound.
Reactivity Profiles and Mechanistic Investigations of Diphenyltrichlorophosphorane
Reactivity as a Halogenating Reagent
Pentavalent (P(V)) phosphorus chlorides are a class of highly selective and reactive deoxychlorinating reagents used in organic synthesis. youtube.com These compounds are particularly effective for converting alcohols into alkyl chlorides, a fundamental transformation in organic chemistry. youtube.combyjus.com
Pentavalent phosphorus chlorides, such as phosphorus pentachloride (PCl₅), serve as potent reagents for the chlorination of organic substrates, most notably alcohols. youtube.combyjus.com The reaction mechanism for the conversion of alcohols to alkyl chlorides generally proceeds via an intramolecular Sₙ2 displacement, which results in an inversion of the stereochemical configuration at the carbon center. youtube.com
The process begins with the alcohol reacting with the P(V) chloride. In non-polar solvents, this typically forms a pentavalent intermediate which then decomposes to the corresponding alkyl chloride and a phosphorus oxychloride byproduct (like POCl₃ in the case of PCl₅). youtube.com These reagents are valued for their high reactivity, often enabling transformations at low temperatures. youtube.com However, for large-scale industrial preparations, the disposal of phosphorus-based waste can present challenges. youtube.com The reactivity of these chlorinating agents avoids the complex product mixtures that can be generated by other reagents like thionyl chloride (SOCl₂). organic-chemistry.org While PCl₅ is a well-studied example, related organophosphorus compounds like diphenyltrichlorophosphorane also function within this general reactivity framework.
Functional group interconversion (FGI) is a core concept in organic synthesis, defined as the process of converting one functional group into another through various chemical reactions such as substitution, oxidation, or reduction. solubilityofthings.comic.ac.uk This strategy is essential for constructing complex molecules from simpler, commercially available starting materials. solubilityofthings.comic.ac.uk
The chlorination of an alcohol to an alkyl chloride is a classic example of a functional group interconversion. wikimedia.org By transforming a hydroxyl group (-OH) into a chloro group (-Cl), the chemical reactivity of the molecule is significantly altered. nih.gov An alcohol, which can act as a nucleophile or undergo oxidation, is converted into an alkyl halide, which is an excellent electrophile for nucleophilic substitution and elimination reactions. solubilityofthings.comnih.gov This conversion is a critical step in multistep syntheses, enabling the subsequent formation of new carbon-carbon or carbon-heteroatom bonds. ic.ac.uk Pentavalent phosphorus chlorides, therefore, are key tools for chemists to perform these crucial interconversions. youtube.com
Involvement in Fluoroalkylation and Difluoromethylation Reactions (for related pentacoordinate phosphoranes)
While this compound is primarily known as a chlorinating agent, related pentacoordinate phosphoranes have emerged as highly versatile reagents in fluoroalkylation reactions. chinesechemsoc.orgcas.cn Specifically, bench-stable bis(difluoromethyl) pentacoordinate phosphoranes, such as PPh₃(CF₂H)₂, have been developed for the efficient transfer of fluorinated moieties. chinesechemsoc.orgchinesechemsoc.org These reagents are capable of generating multiple reactive species, expanding their synthetic utility. cas.cnbohrium.com
A key feature of certain pentacoordinate phosphoranes is their ability to generate the difluoromethyl radical (·CF₂H). chinesechemsoc.orgchinesechemsoc.org This reactive intermediate is central to a variety of transformations, including the difluoromethylation of alkenes and arenes. sioc.ac.cn For instance, PPh₃(CF₂H)₂ has been successfully employed in the photoredox-catalyzed difluoromethylation of alkenes and nickel/photoredox dual-catalyzed difluoromethylation of aryl bromides. chinesechemsoc.orgcas.cn A particularly notable application is the oxidative difluoromethylation of electron-deficient heterocycles, which allows for the direct installation of a CF₂H group onto these important scaffolds. chinesechemsoc.orgnih.gov
Table 1: Oxidative Difluoromethylation of Heterocycles using a Pentacoordinate Phosphorane Reagent
| Heterocycle Substrate | Reagent | Catalyst | Oxidant | Solvent | Product Yield |
| Quinoxalin-2(1H)-one | PPh₃(CF₂H)₂ | Erythrosin B | O₂ | DMSO/H₂O/DCM | High |
| Thiophene Derivative | PPh₃(CF₂H)₂ | Erythrosin B | O₂ | DMSO/H₂O/DCM | Moderate |
| Indole Derivative | PPh₃(CF₂H)₂ | Erythrosin B | O₂ | DMSO/H₂O/DCM | Moderate |
| Coumarin | PPh₃(CF₂H)₂ | Erythrosin B | O₂ | DMSO/H₂O/DCM | High |
Data synthesized from reported photoredox catalysis-induced C-H difluoromethylation reactions. nih.govdoi.org
In addition to radical species, pentacoordinate phosphoranes can also serve as precursors for difluorocarbene (:CF₂). chinesechemsoc.orgchinesechemsoc.org Difluorocarbene is a valuable one-carbon building block for creating organofluorine compounds. rsc.org The generation of :CF₂ from these phosphoranes enables several important synthetic transformations. sioc.ac.cn
Key reactions involving difluorocarbene generated from pentacoordinate phosphoranes include the gem-difluorocyclopropanation of alkenes and the base-promoted difluoromethylation of heteroatom nucleophiles. chinesechemsoc.orgcas.cn The capture of difluorocarbene by tertiary phosphines can also lead to the formation of a difluoromethylene ylide, which exists in equilibrium with a difluoromethyl phosphonium (B103445) salt in the presence of water. sioc.ac.cn This reactivity showcases the versatility of pentacoordinate phosphoranes as sources for different types of fluorinated intermediates. chinesechemsoc.org
The direct C-H difluoromethylation of heterocycles is a significant achievement in medicinal and agricultural chemistry, and pentacoordinate phosphoranes have proven to be effective reagents for this purpose. nih.govacs.org Using bis(difluoromethyl) pentacoordinate phosphorane (PPh₃(CF₂H)₂), a variety of electron-deficient heterocycles can be functionalized under photoredox catalysis conditions. nih.gov
This method is notable for being transition-metal-free, often employing an organic dye like Erythrosin B as the photocatalyst and molecular oxygen as the terminal oxidant. nih.gov The reaction proceeds under mild conditions, typically at room temperature with irradiation from blue LEDs. doi.org A range of heterocycles, including quinoxalin-2(1H)-ones, thiophenes, indoles, and coumarins, are compatible with this methodology, providing direct access to valuable difluoromethylated products. nih.gov The process is believed to proceed via the generation of a difluoromethyl radical (·CF₂H) from the phosphorane reagent. chinesechemsoc.orgnih.gov
Photoredox-Catalyzed Difluoromethylation Processes
Visible-light photoredox catalysis has emerged as a powerful strategy for the formation of carbon-fluorine bonds under mild conditions. While direct photoredox-catalyzed processes involving this compound are not extensively documented in dedicated studies, the principles of these reactions provide a framework for understanding the potential reactivity of related phosphorus compounds. These reactions typically rely on the generation of radical species through single-electron transfer (SET) events mediated by a photocatalyst upon absorption of visible light.
In a general photoredox cycle for difluoromethylation, a photocatalyst, such as a ruthenium or iridium complex, is excited by light to a higher energy state. This excited catalyst can then engage in SET with a suitable difluoromethyl source, generating a difluoromethyl radical (•CF₂H). This highly reactive radical can then add to an organic substrate, often an electron-rich arene or heteroarene, to form a new carbon-carbon bond.
Dual catalytic systems, often merging photoredox catalysis with transition metal catalysis (e.g., copper), have broadened the scope of these transformations. In such systems, the photocatalyst generates the radical, which is then intercepted by a transition metal catalyst, leading to a productive cross-coupling event with a substrate. While this compound itself is not a common participant, phosphorus-based reagents, such as phosphonium salts, have been successfully employed as radical precursors in related photoredox reactions. For instance, difluoromethyltriphenylphosphonium triflate has been used as a CF₂H radical source for the difluoromethylation of thiols under visible light irradiation.
The following table outlines a generalized mechanism for photoredox-catalyzed difluoromethylation, which could serve as a model for exploring the potential of P(V) reagents in this field.
| Step | Process | Description |
| 1 | Photoexcitation | A photocatalyst (PC) absorbs visible light to form an excited state (PC). |
| 2 | Single Electron Transfer (SET) | The excited photocatalyst (PC) interacts with a difluoromethyl source (e.g., R-CF₂H) to generate a difluoromethyl radical (•CF₂H). This can occur via an oxidative or reductive quenching cycle. |
| 3 | Radical Addition | The •CF₂H radical adds to the substrate (e.g., an arene) to form a radical intermediate. |
| 4 | Product Formation & Catalyst Regeneration | The radical intermediate is converted to the final difluoromethylated product, and the photocatalyst is returned to its ground state to complete the catalytic cycle. |
Mechanistic Pathways of P(V)-Mediated Transformations
The reactivity of pentavalent phosphorus compounds like this compound is largely dictated by the formation and subsequent decomposition of pentacoordinate intermediates. These pathways are central to its utility as a chlorinating agent and in other transformations.
Reactions involving this compound typically commence with a nucleophilic attack on the electrophilic phosphorus center. For instance, in the conversion of a carboxylic acid to an acyl chloride, the oxygen atom of the hydroxyl group acts as the nucleophile. This attack leads to the formation of a transient, high-energy pentacoordinate phosphorus intermediate. This mechanistic step is analogous to the addition-elimination pathway observed in many phosphoryl transfer reactions. The formation of this sp³d hybridized intermediate, which often adopts a trigonal bipyramidal geometry, is a key feature distinguishing P(V) substitution from concerted Sₙ2 reactions at carbon centers.
The stereochemical outcome of nucleophilic substitution at a chiral phosphorus center is governed by the structure and dynamics of the pentacoordinate intermediate. These intermediates typically assume a trigonal bipyramidal (TBP) geometry. According to established principles of hypervalent chemistry, the most electronegative substituents preferentially occupy the apical (axial) positions, a concept known as apicophilicity. In an intermediate derived from this compound, the highly electronegative chlorine atoms would favor these apical sites.
When a nucleophile attacks and a leaving group departs from the two apical positions of the TBP intermediate, the reaction proceeds with inversion of configuration at the phosphorus center. This is a common pathway for nucleophilic substitution at phosphorus.
However, pentacoordinate intermediates are often fluxional and can undergo intramolecular ligand exchange via a process called Berry Pseudorotation (BPR). In BPR, two equatorial ligands exchange positions with the two apical ligands through a square pyramidal transition state. If the lifetime of the intermediate is sufficient to allow for pseudorotation before the leaving group departs, the stereochemical outcome can be retention of configuration. The barrier to pseudorotation is influenced by the nature of the substituents, with ring strain and the apicophilicity of the ligands playing crucial roles. For acyclic phosphoranes like those derived from this compound, the stereochemical course is often dominated by the principle of microscopic reversibility, leading to inversion.
| Feature | Description | Implication for Stereochemistry |
| Geometry | Trigonal Bipyramidal (TBP) | Defined apical and equatorial positions for ligands. |
| Apicophilicity | More electronegative groups (e.g., Cl) prefer apical positions. | Governs the initial structure of the intermediate. |
| Attack/Departure | Apical entry of nucleophile and apical departure of leaving group. | Leads to inversion of configuration at phosphorus. |
| Berry Pseudorotation | Intramolecular isomerization via a square pyramidal transition state. | Can lead to retention of configuration if it occurs faster than leaving group departure. |
Ligand coupling is a reaction mechanism observed in hypervalent compounds, including pentacoordinate phosphorus species, that is conceptually similar to reductive elimination in transition metal chemistry. In this process, two ligands attached to the central phosphorus atom couple to form a new molecule, with a concomitant reduction in the coordination number and formal oxidation state of the phosphorus center (from P(V) to P(III)). For a compound like pentaphenylphosphorane (B14749130) (PPh₅), heating can induce ligand coupling to produce biphenyl (B1667301) and triphenylphosphine. This pathway provides a non-nucleophilic substitution route for bond formation. While less common for chlorophosphoranes, which primarily react via nucleophilic substitution, the principle of ligand coupling is an important aspect of the reactivity of hypervalent main-group elements.
Charge transfer interactions are crucial in the initial stages of reactions involving this compound. The phosphorus atom in P(V) compounds is highly electrophilic due to the electron-withdrawing nature of the chlorine and phenyl ligands. A nucleophile, acting as an electron donor, can form an initial charge-transfer (CT) complex with the electrophilic phosphorus center (the acceptor). This non-covalent interaction, characterized by a partial transfer of electron density from the nucleophile's highest occupied molecular orbital (HOMO) to the phosphorus compound's lowest unoccupied molecular orbital (LUMO), precedes the formation of the full covalent bond. This initial CT interaction helps to properly orient the reactants and lowers the activation energy for the subsequent nucleophilic attack and formation of the pentacoordinate intermediate.
Scope and Limitations of this compound in Specific Reactions
This compound is a powerful reagent primarily utilized for the conversion of alcohols and carboxylic acids into their corresponding chlorides. Its reactivity is comparable to, and in some cases offers advantages over, other common chlorinating agents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).
Scope of Reactions:
Conversion of Carboxylic Acids to Acyl Chlorides: It is an effective reagent for this transformation, which is a crucial step in the synthesis of esters, amides, and other carboxylic acid derivatives. The reaction proceeds under relatively mild conditions.
Conversion of Alcohols to Alkyl Chlorides: this compound can convert primary and secondary alcohols into alkyl chlorides. These reactions typically proceed with inversion of configuration, consistent with a substitution mechanism involving a pentacoordinate intermediate.
Limitations and Side Reactions:
Despite its utility, the application of this compound has several limitations:
Generation of Waste: A significant drawback is the formation of phosphorus-based byproducts, such as diphenylphosphinic chloride or its derivatives, which can complicate purification and pose waste disposal challenges, particularly on an industrial scale.
High Reactivity and Selectivity Issues: The high reactivity of the reagent can lead to a lack of selectivity with multifunctional substrates. Other sensitive functional groups within the molecule may not be tolerated.
Elimination Reactions: With certain substrates, particularly secondary and tertiary alcohols, elimination reactions to form alkenes can compete with the desired substitution, lowering the yield of the alkyl chloride product.
Handling: Like many chlorophosphoranes, it is sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis.
The table below summarizes the primary applications and limitations of this compound.
| Reaction Type | Substrate | Product | Advantages | Limitations & Side Reactions |
| Acyl Chlorination | Carboxylic Acids | Acyl Chlorides | Effective under mild conditions | Phosphorus-based byproducts; requires anhydrous conditions. |
| Alkyl Chlorination | Primary & Secondary Alcohols | Alkyl Chlorides | Generally proceeds with inversion of configuration | Competition from elimination reactions; potential for low selectivity; phosphorus waste. |
Theoretical and Computational Studies of Diphenyltrichlorophosphorane
Density Functional Theory (DFT) and Ab Initio Calculations
To investigate diphenyltrichlorophosphorane, researchers would typically employ Density Functional Theory (DFT) and ab initio quantum chemistry methods. stackexchange.comcnr.it These calculations are fundamental to predicting molecular structures and properties from first principles, without prior experimental data. youtube.com
DFT methods, such as those using the B3LYP functional, are popular for their balance of computational cost and accuracy in predicting geometries and energies of molecules. researchgate.netarxiv.org Ab initio methods, like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a hierarchical approach to solving the electronic Schrödinger equation, offering increasing accuracy with higher levels of theory. pleiades.online
For this compound, these calculations would begin with a geometry optimization to find the lowest energy structure. stackexchange.comcnr.it This would yield key structural parameters such as P-Cl and P-C bond lengths, as well as Cl-P-Cl, Cl-P-C, and C-P-C bond angles. A frequency calculation would follow to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to compute vibrational spectra.
Electronic Structure and Bonding Analysis
Once a stable geometry is obtained, various analyses would be performed to understand the electronic structure and the nature of the chemical bonds within this compound.
Analysis of Hypervalency in Phosphorus Centers
The phosphorus atom in this compound is pentavalent, a classic example of a hypervalent center, where the atom formally exceeds the eight electrons in its valence shell as per the octet rule. wikipedia.orgiitd.ac.iniitd.ac.in Modern bonding theories often describe such molecules without invoking d-orbital participation, which is now considered a pedagogical artifact. wikipedia.orgmdpi.com
Instead, the bonding in the linear Cl-P-Cl axial arrangement is typically explained using the three-center four-electron (3c-4e) bond model. wikipedia.orgiitd.ac.in This model, derived from molecular orbital theory, involves a bonding orbital, a non-bonding orbital, and an antibonding orbital distributed over the three atoms. The four electrons occupy the bonding and non-bonding orbitals, resulting in bonds that are weaker than typical two-center two-electron bonds. iitd.ac.in Computational methods like the topological analysis of the Electron Localization Function (ELF) can be used to quantify the electron population in the valence shell of the phosphorus atom, often revealing that it is significantly less than the 10 electrons implied by a simple Lewis structure, due to the high polarity of the bonds with electronegative ligands like chlorine. nih.gov
Molecular Orbital (MO) Theory Applications
Molecular Orbital (MO) theory provides a delocalized picture of electron distribution across the entire molecule. libretexts.orgyoutube.com For this compound, a full MO analysis would be performed to determine the energies and compositions of the molecular orbitals. This would involve identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. youtube.com Visualizing these frontier orbitals would show their spatial distribution, indicating which parts of the molecule (e.g., the phenyl rings or the P-Cl bonds) are most likely to be involved in electronic transitions and chemical reactions.
Prediction of Reactivity and Selectivity
Computational methods are powerful tools for predicting how a molecule will react. youtube.com By analyzing the calculated electronic properties of this compound, its reactivity and selectivity in various chemical transformations could be predicted.
For instance, the distribution of electrostatic potential (ESP) mapped onto the electron density surface would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other reagents. Furthermore, calculated parameters such as global hardness and softness can provide a quantitative measure of the molecule's resistance to changes in its electron distribution, offering further clues about its reactivity.
Mechanistic Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms. nih.govnih.govchemrxiv.org For a given reaction involving this compound, such as its use as a chlorinating agent, researchers could model the entire reaction pathway.
This involves identifying and optimizing the geometries of all reactants, intermediates, transition states, and products. nih.gov A transition state is a first-order saddle point on the potential energy surface, and locating it is key to understanding the reaction kinetics. rsc.org By calculating the energies of these stationary points, a reaction energy profile can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is directly related to the reaction rate. This type of modeling can distinguish between competing reaction pathways and explain observed product distributions.
Applications in Advanced Organic Synthesis and Reagent Chemistry
Reagent in Carbon-Carbon Bond Formation
Phosphorus-based reagents are fundamental tools for creating carbon-carbon bonds, enabling the assembly of molecular backbones. Phosphines, in their various oxidation states, can act as nucleophiles or catalysts to mediate key transformations like olefination and annulation reactions. nih.govacs.org
Olefination Reactions (General phosphine-mediated reactions)
Olefination is a critical transformation in organic chemistry that converts carbonyl compounds into alkenes. Phosphine-mediated methods, most notably the Wittig reaction, are cornerstones of this field. tcichemicals.comtcichemicals.com The general principle involves the reaction of a phosphorus ylide with an aldehyde or ketone. nih.govharvard.edu This process proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. nih.gov The high thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond. nih.gov
A variety of phosphorus-stabilized carbon nucleophiles are employed for alkene synthesis, offering high levels of chemo-, regio-, and stereoselectivity. nih.gov While the classic Wittig reaction often uses triphenylphosphine-derived ylides, modifications like the Horner-Wadsworth-Emmons reaction utilize phosphonate (B1237965) esters, which offer advantages such as easier removal of byproducts and often favor the formation of E-alkenes. tcichemicals.com The stereochemical outcome of these reactions can be finely tuned by modifying the structure of the phosphorus nucleophile and optimizing reaction conditions, allowing for the synthesis of a wide array of polysubstituted alkenes. nih.gov
Table 1: Overview of Key Phosphine-Mediated Olefination Reactions
| Reaction Name | Phosphorus Reagent | Carbonyl Substrate | Key Feature |
| Wittig Reaction | Phosphonium (B103445) Ylide | Aldehyde, Ketone | Widely used, often Z-selective with unstabilized ylides. tcichemicals.com |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Aldehyde, Ketone | Typically gives E-alkenes, water-soluble phosphate (B84403) byproduct. tcichemicals.com |
| Horner-Wittig Reaction | Phosphine Oxide Carbanion | Aldehyde, Ketone | Intermediate can be isolated to control stereochemistry. nih.gov |
Annulation Reactions (General phosphine-mediated reactions)
Annulation reactions are processes in which a new ring is constructed onto a pre-existing molecule. Nucleophilic phosphines are effective catalysts for various annulation strategies, typically by reacting with an electrophilic starting material to generate a reactive zwitterionic intermediate. nih.govacs.org This intermediate then engages with a second reaction partner to build the cyclic structure. These reactions are prized for their ability to rapidly construct molecular complexity under mild, metal-free conditions. nih.govamanote.com
Phosphine-catalyzed annulations, such as [3+2], [4+2], and [2+2] cycloadditions, are powerful methods for synthesizing five- and six-membered rings, including valuable heterocyclic and carbocyclic scaffolds. researchgate.netnih.govrsc.org For instance, the reaction of allenoates with various partners, mediated by phosphines, can lead to highly functionalized cyclopentenes or tetrahydropyridines. nih.govnih.gov The success of these reactions hinges on the phosphine's role as both an excellent nucleophile to initiate the reaction and a competent leaving group to close the catalytic cycle. researchgate.net
Table 2: Examples of Phosphine-Catalyzed Annulation Reactions
| Annulation Type | Reactants | Product Type | Reference |
| [3+2] Cycloaddition | 2-Arylidene-1,3-indandione + Allenoate | Spirocyclic Cyclopentene | rsc.org |
| [4+2] Cycloaddition | 1,4-Dien-3-one + 1,1-Dicyanoalkene | Polysubstituted Cyclohexanone | researchgate.net |
| Sequential Annulation | Ene-yne-ketone + Nucleophile | Functionalized Benzofuran | nih.gov |
Reagent in Carbon-Heteroatom Bond Formation
Beyond forming carbon-carbon bonds, phosphorus compounds are instrumental in forging connections between carbon and various heteroatoms. Pentavalent phosphorus chlorides, in particular, are effective reagents for chlorination, while other organophosphorus compounds have been developed for specialized applications like fluorination and difluoromethylation.
Carbon-Fluorine Bond Formation (e.g., gem-difluorocyclopropanation)
The carbon-fluorine bond is the strongest single bond to carbon, and its introduction can profoundly alter a molecule's properties. wikipedia.org One important motif is the gem-difluorocyclopropane ring, which can be synthesized via the [2+1] cycloaddition of difluorocarbene with an alkene. nih.govresearchgate.net Various reagents have been developed to generate difluorocarbene under mild conditions. researchgate.net Although not a direct application of diphenyltrichlorophosphorane itself, related phosphorus compounds can serve as precursors or mediators in these transformations. For example, bromodifluoromethyl phosphonates can act as difluorocarbene sources. researchgate.net
The general strategy involves the thermal or chemically induced decomposition of a precursor to release difluorocarbene (:CF₂), a highly reactive electrophilic intermediate that is readily trapped by alkenes. nih.gov Reagents like trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) have proven to be efficient for this purpose. cas.cn
Table 3: Selected Reagents for gem-Difluorocyclopropanation
| Reagent Class | Example Reagent | Conditions | Reference |
| Phosphorus-based | Bromodifluoromethyl Phosphate | Thermal/Chemical | researchgate.net |
| Silyl Reagents | Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) | Thermal, NaF catalyst | cas.cn |
| Haloform-based | Sodium Chlorodifluoroacetate (ClCF₂COONa) | High Temperature | nih.gov |
Carbon-Chlorine Bond Formation (General P(V) chloride applications)
Pentavalent phosphorus chlorides, such as phosphorus pentachloride (PCl₅), are classic reagents for converting hydroxyl groups into chlorides. youtube.com This reactivity is a general feature of P(V) chlorides and provides a basis for understanding the potential applications of this compound. The formation of a carbon-chlorine bond is a fundamental transformation in organic synthesis, as chlorides are versatile intermediates for subsequent nucleophilic substitution or elimination reactions. acsgcipr.orgunacademy.com
The reaction of an alcohol with a P(V) chloride typically proceeds via an intermediate alkoxyphosphonium salt. Subsequent nucleophilic attack by the chloride ion on the carbon atom displaces a stable phosphoryl-containing leaving group, resulting in the formation of the alkyl chloride. This method is a common way to synthesize primary and secondary alkyl chlorides. aakash.ac.in Chlorine itself is a highly reactive element, and reagents like PCl₅ provide a controlled way to introduce it into organic molecules. wikipedia.org
Difluoromethylation of Heteroatom Nucleophiles
The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. researchgate.net Reagents capable of transferring this group to heteroatom nucleophiles (such as N, O, S, and P) are therefore highly sought after. cas.cn While many methods exist, those involving difluorocarbene intermediates are common. cas.cn A suitable precursor generates difluorocarbene, which then inserts into an X-H bond (where X = N, O, S, etc.). cas.cnnih.gov
For instance, reagents such as bromodifluoromethyltrimethylsilane (TMSCF₂Br) can generate difluorocarbene under mild conditions, which then reacts with a wide range of alcohols, thiols, amines, and even hydrophosphine oxides to yield the corresponding difluoromethylated products. cas.cnnih.gov This transformation provides direct access to compounds that would be difficult to synthesize otherwise. nih.gov
Table 4: Examples of Heteroatom Difluoromethylation
| Nucleophile Type | Substrate Example | Reagent | Product Type | Reference |
| S-Nucleophile | Thiophenol | S-(Difluoromethyl)diarylsulfonium salt | Aryl difluoromethyl sulfide | cas.cn |
| N-Nucleophile | Imidazole | Sulfoximine-based reagent | N-Difluoromethylimidazole | cas.cn |
| O-Nucleophile | Phenol | TMSCF₂Br | Aryl difluoromethyl ether | nih.gov |
| P-Nucleophile | Hydrophosphine oxide | TMSCF₂Br | Difluoromethyl phosphine oxide | cas.cn |
Functionalization of Complex and Bioactive Molecular Scaffolds (for related fluorinated phosphoranes)
The reactivity of fluorophosphoranes allows for the targeted modification of complex scaffolds, including natural products and their derivatives. This approach, often termed late-stage functionalization, is particularly valuable as it enables the rapid generation of a library of fluorinated analogs from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies. nih.govresearchgate.netmpg.de The unique properties of the phosphorus-fluorine bond in these reagents can be harnessed to achieve transformations that are often challenging with traditional fluorinating agents.
Research in this area has demonstrated the utility of organophosphorus fluorine reagents in the synthesis of a wide array of bioactive compounds. For instance, fluorinated α-aminophosphonates have been synthesized and shown to exhibit significant antiviral activity against the tobacco mosaic virus (TMV). nih.gov The introduction of fluorine into these phosphonate structures was found to be crucial for their biological efficacy.
A variety of fluorinated phosphoranes can be synthesized through several methods, including the fluorination of precursor organophosphines. These synthetic strategies provide access to a range of reagents with tailored reactivity for specific applications in the functionalization of complex molecules.
The following table summarizes selected examples of fluorinated bioactive compounds where organophosphorus reagents or related synthetic strategies have played a role in their development or the synthesis of key intermediates.
| Bioactive Compound Class | Functionalization Strategy | Biological Relevance |
| Fluorinated α-Aminophosphonates | Mannich-type reaction with fluorinated components | Antiviral activity |
| Fluorinated Peptidomimetics | Incorporation of fluorine-containing amino acid surrogates | Enhanced metabolic stability and binding affinity |
| Fluorinated Heterocycles | Cyclization reactions involving fluorinated building blocks | Diverse pharmacological activities including anticancer and anti-inflammatory |
| Fluorinated Steroids | Selective fluorination of the steroid nucleus | Modified hormonal activity and improved therapeutic index |
Detailed research findings have highlighted the nuanced effects of fluorine incorporation on biological activity. For example, in a series of fluorinated chromeno[2,3-d]pyrimidines, the position and number of fluorine substituents were found to significantly influence their cytotoxic activity against various human cancer cell lines. researchgate.net This underscores the importance of precise and selective fluorination methods, a role that can be effectively filled by bespoke fluorophosphorane reagents.
The development of new fluorophosphoranes continues to be an active area of research, driven by the increasing demand for sophisticated tools in drug discovery and chemical biology. The ability of these reagents to deliver fluorine to complex and sensitive substrates under mild conditions makes them indispensable in the quest for novel and more effective therapeutic agents.
Coordination Chemistry and Catalytic Potential of Phosphorus V Species
Diphenyltrichlorophosphorane as a Precursor to Ligands
While this compound (Ph₂PCl₃) itself is a pentavalent phosphorus compound, the synthesis of the widely utilized phosphine (B1218219) ligands in coordination chemistry typically begins with trivalent phosphorus precursors, such as chlorodiphenylphosphine (B86185) (Ph₂PCl). Phosphine ligands are crucial in organometallic chemistry and homogeneous catalysis. liv.ac.uk The common methods for creating the essential phosphorus-carbon bonds in these ligands involve the reaction of halophosphines with organometallic reagents like Grignard or organolithium compounds. liv.ac.uk
For instance, diphosphine ligands with the general formula Ar₂P(CH₂)n PAr₂ are often prepared by reacting an alkali metal phosphide, like NaPPh₂, with a dihaloalkane, such as Cl(CH₂)nCl. wikipedia.org Another established method involves the reaction of a di-lithiated hydrocarbon with a chlorophosphine. wikipedia.org Although direct use of this compound as a starting material for these P(III) ligands is not commonly documented, its close chemical relationship to Ph₂PCl suggests its potential role as a precursor, possibly through an initial reduction step.
Formation of Coordination Complexes with Metal Centers (e.g., Indium complexes)
This compound has been shown to react with metal centers to form coordination complexes. A notable example is its reaction with indium trichloride (B1173362) (InCl₃) in dichloromethane (B109758). This reaction does not result in a simple adduct but leads to the formation of an ionic complex, bis(diphenyldichlorophosphonium) pentachloroindate, with the chemical formula [(PPh₂Cl₂)⁺]₂[InCl₅]²⁻.
In this structure, the phosphorus-containing species is the diphenyldichlorophosphonium cation, [PPh₂Cl₂]⁺. Two of these cations act as counter-ions to the pentachloroindate(III) anion, [InCl₅]²⁻, in which the indium atom is coordinated to five chloride ligands. This demonstrates the ability of this compound to act as a precursor to a cationic phosphorus species that can be incorporated into a larger coordination compound with a metal center.
| Parameter | Value |
|---|---|
| Chemical Formula | [(PPh₂Cl₂)⁺]₂[InCl₅]²⁻ |
| Anion Geometry | Square pyramidal (for [InCl₅]²⁻) |
| Cation | Diphenyldichlorophosphonium [PPh₂Cl₂]⁺ |
Role in Organocatalysis (General context of P(V) catalysis)
While specific organocatalytic applications of this compound are not extensively detailed, the broader class of phosphorus(V) compounds is a cornerstone of modern organocatalysis. nih.gov The field has moved far beyond traditional trivalent phosphine catalysis to embrace the unique reactivity of P(V) species. acs.orgresearchgate.net
Key areas where P(V) compounds are pivotal in organocatalysis include:
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids are powerful Brønsted acid catalysts that enable a vast array of enantioselective transformations. Their ability to form well-defined chiral environments through hydrogen bonding is crucial for high stereocontrol in the synthesis of complex molecules. nih.gov
Phosphonium (B103445) Salt Catalysis: Phosphonium salts serve as highly effective phase-transfer catalysts. nih.gov They facilitate the transport of reactants between immiscible phases (e.g., aqueous and organic), enabling reactions that would otherwise be slow or inefficient. Bifunctional phosphonium catalysts, which contain both the phosphonium core and another functional group, have shown great promise in asymmetric synthesis. acs.org
Phosphine Oxide Catalysis: Although often considered a byproduct, phosphine oxides can be used in redox-neutral catalytic cycles. The phosphine oxide is activated in situ to form an active P(V) intermediate that participates in the reaction before being regenerated. nih.gov
This diverse reactivity highlights the multifaceted role of the P(V) oxidation state in catalysis, providing a rich context for the potential applications of compounds like this compound. researchgate.net
Involvement in Transition Metal-Catalyzed Processes
Phosphorus compounds, particularly phosphine ligands (P(III) species), are indispensable in transition metal-catalyzed reactions, such as cross-coupling. mdpi.com The electronic and steric properties of these ligands are critical for modulating the reactivity and selectivity of the metal catalyst. acs.org While P(V) compounds like this compound are not typically the direct ligands in these catalytic cycles, they are part of the broader chemistry that enables these processes.
The connection can be seen in several ways:
Ligand Synthesis: As discussed in section 7.1, halophosphines are the precursors to the phosphine ligands that are essential for catalysis. liv.ac.uk The synthesis of these precursors is a key step in developing new and effective catalysts.
P(III)/P(V) Redox Cycling: Some advanced catalytic systems are being developed that involve a P(III)/P(V) redox cycle. researchgate.net In these processes, the phosphorus center cycles between oxidation states to facilitate different steps of a reaction, mimicking the behavior of transition metals. researchgate.net
Ligand Coupling: Phosphorus(V) species can mediate "ligand coupling" reactions. This process, while often stoichiometric, can be complementary to transition-metal-catalyzed coupling for forming certain bonds, particularly in the functionalization of heterocycles. nih.govacs.org
Therefore, while the direct involvement of this compound in a catalytic cycle might be limited, its chemistry is intrinsically linked to the broader field of transition metal catalysis through the synthesis of ligands and the exploration of phosphorus-based redox processes.
Emerging Research Directions and Future Outlook
Development of Next-Generation Diphenyltrichlorophosphorane Analogues and Derivatives
The core structure of this compound offers a robust scaffold for the development of new reagents with tailored reactivity and selectivity. A primary focus of emerging research is the synthesis of chiral analogues, which are critical for asymmetric synthesis. The development of P-stereogenic compounds is a long-standing challenge in synthetic chemistry, and recent advances in catalysis are providing new pathways to access these valuable molecules.
Key research directions include:
Catalytic Enantioselective Synthesis: Researchers are exploring transition metal-catalyzed and organocatalyzed methods to create chiral P(V) centers. For instance, copper-catalyzed desymmetrization strategies and the use of bifunctional iminophosphorane catalysts are showing promise for the enantioselective synthesis of P(V) compounds from achiral precursors. researchgate.net These approaches could be adapted to produce chiral derivatives of this compound, opening new avenues for stereoselective transformations.
Structurally Diverse P(V) Motifs: By replacing the chlorine atoms or modifying the phenyl rings of this compound, a wide array of derivatives can be accessed. Research into phosphinic dipeptide analogues, for example, highlights the effort to incorporate phosphorus centers into biologically relevant scaffolds. mdpi.com This modular approach allows for the fine-tuning of steric and electronic properties, leading to reagents with unique reactivity profiles for applications in medicinal chemistry and materials science. rsc.org
Trifunctional Building Blocks: The development of versatile P(V) intermediates that can be divergently functionalized is a significant goal. For example, P-stereogenic phosphoramidates can serve as trifunctional building blocks to access a variety of P(V) motifs. researchgate.net Applying this concept to this compound could lead to a new class of reagents capable of participating in multiple, distinct bond-forming events.
| Derivative Class | Potential Application | Key Research Focus |
| Chiral Analogues | Asymmetric catalysis, Stereoselective synthesis | Catalytic desymmetrization, Chiral auxiliaries |
| Functionalized Aryl Rings | Tunable electronics, Medicinal chemistry scaffolds | C-H functionalization, Cross-coupling reactions |
| Heteroatom-Substituted Derivatives | Bioisosteres, Ligand design | Nucleophilic substitution, Multi-component reactions |
Sustainable and Environmentally Benign Methodologies in P(V) Chemistry
The traditional synthesis and application of organophosphorus compounds, including those related to this compound, often rely on hazardous reagents and generate significant waste. A major thrust of modern P(V) chemistry is the development of greener and more sustainable processes, aligning with the principles of green chemistry. rsc.orgrsc.org
Future advancements in this area are expected to focus on:
Alternative Reagents and Feedstocks: There is a strong emphasis on moving away from phosphorus trichloride (B1173362) (PCl₃) as a primary feedstock due to its toxicity and corrosive nature. Research into utilizing elemental phosphorus or phosphine (B1218219) as safer alternatives is ongoing. rsc.org
Solvent-Free and Alternative Solvent Systems: The use of microwave-assisted synthesis and solvent-free reaction conditions is becoming more common in organophosphorus chemistry to reduce environmental impact. tandfonline.com The exploration of ionic liquids and other green solvents is also a key area of investigation. tandfonline.commdpi.com
Atom Economy and Waste Reduction: Methodologies that maximize the incorporation of all reactant atoms into the final product are being prioritized. This includes the development of catalytic cycles that regenerate the active phosphorus species and the design of multi-component reactions that build molecular complexity in a single, efficient step. mdpi.com
Lifecycle Assessment: A holistic approach that considers the environmental impact of a chemical process from start to finish is being integrated into synthetic design. This "cradle-to-grave" perspective will guide the development of truly sustainable methods for preparing and using P(V) compounds. researchgate.net
| Green Chemistry Principle | Application in P(V) Chemistry | Potential Impact |
| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. | Reduced volatile organic compound (VOC) emissions and hazardous waste. |
| Atom Economy | Development of catalytic cycles and multi-component reactions. | Minimized byproduct formation and more efficient use of resources. |
| Design for Energy Efficiency | Microwave-assisted synthesis. | Faster reaction times and lower energy consumption. |
| Use of Renewable Feedstocks | Exploration of bio-based sources for phosphorus. | Reduced reliance on finite phosphate (B84403) rock resources. |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The complex, often transient, nature of pentavalent phosphorus intermediates necessitates the use of sophisticated analytical and theoretical tools.
Advanced NMR Spectroscopy: Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and direct method for studying phosphorus-containing compounds. wikipedia.org Solid-state ³¹P NMR, in particular, can provide valuable information about the structure and stability of reagents like dichlorotriphenylphosphorane. researchgate.net Advanced techniques, such as two-dimensional NMR and in-situ monitoring, are being used to track reaction progress and identify transient intermediates in real-time. acs.org The characteristic wide chemical shift range of ³¹P NMR allows for sensitive detection of changes in the coordination environment of the phosphorus atom. huji.ac.il
Computational Chemistry: Density Functional Theory (DFT) and other computational methods have become indispensable for elucidating the intricate details of reaction pathways. mdpi.com These techniques allow researchers to:
Model the geometry of transition states and pentacovalent intermediates. researchgate.net
Calculate the energy barriers for different potential reaction pathways, explaining observed selectivity. research-nexus.net
Predict the influence of substituents on reactivity.
Simulate spectroscopic data to aid in the interpretation of experimental results.
The synergy between advanced spectroscopy and computational modeling provides a powerful platform for gaining unprecedented insight into the mechanisms of reactions involving this compound, paving the way for the rational design of more efficient and selective processes. researchgate.netnih.gov
Design of Novel Catalytic Systems Utilizing this compound Motifs
While often used as a stoichiometric reagent, the structural and electronic properties of the pentavalent phosphorus center in this compound-like structures hold significant potential for applications in catalysis. The ability of phosphorus to cycle between different oxidation states (e.g., P(III)/P(V)) and coordination numbers is a key feature that can be exploited in catalytic cycles. researchgate.net
Emerging areas of research include:
Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acidic phosphorus center and a Lewis base can create a frustrated Lewis pair capable of activating small molecules. Derivatives of this compound could be designed to act as the Lewis acid component in such systems.
Redox Catalysis: The P(III)/P(V) redox couple can be harnessed to mediate electron transfer processes. Catalytic cycles involving the oxidative addition to a P(III) species to form a P(V) intermediate, followed by reductive elimination to release the product and regenerate the P(III) catalyst, are being actively explored. youtube.com
Catalyst-Controlled Stereochemistry: A significant breakthrough is the use of chiral catalysts to control the stereochemistry at a pentavalent center. nih.gov Bifunctional catalysts, such as iminophosphorane thioureas, have been shown to induce high levels of enantio- and diastereocontrol in reactions that form phosphoranes. nih.gov This principle could be extended to design catalytic systems where a this compound-like motif is part of a chiral ligand scaffold, enabling asymmetric transformations.
Computational Catalyst Design: Computational modeling is being used to design and screen potential phosphorus-based catalysts before their synthesis. mdpi.com By analyzing the electronic structure and steric properties of potential catalytic motifs, researchers can predict their activity and selectivity, accelerating the discovery of new and effective catalytic systems.
Exploration of New Synthetic Applications in Complex Chemical Synthesis
The unique reactivity of this compound and its future derivatives makes them valuable tools for the construction of complex molecules, including natural products and pharmaceuticals. rsc.orgnih.gov The drive to create molecular complexity efficiently is leading chemists to explore new applications for powerful reagents.
Future directions are likely to involve:
C-H Functionalization: Direct C-H functionalization is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. rsc.orgunibas.ch The reactivity of phosphoranes could be harnessed to develop new methods for activating C-H bonds, potentially leading to novel C-P, C-O, or C-halogen bond formations in complex settings.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single operation to form a complex product. The electrophilic nature of the phosphorus center in this compound makes it an ideal candidate for inclusion in novel MCRs to rapidly build libraries of structurally diverse organophosphorus compounds.
Synthesis of Bioactive Molecules: Organophosphorus compounds are prevalent in medicinal chemistry. rsc.org The development of new this compound analogues will enable the synthesis of novel phosphonates, phosphinates, and phosphoramidates as potential therapeutic agents, enzyme inhibitors, or molecular probes. mdpi.com
Flow Chemistry: The implementation of continuous flow technologies for reactions involving highly reactive reagents like this compound can offer improved safety, scalability, and control over reaction conditions. This approach is particularly well-suited for industrial-scale synthesis.
By expanding the synthetic toolbox and enabling more efficient and selective transformations, next-generation P(V) reagents derived from the this compound scaffold will continue to play a vital role in advancing the frontiers of complex chemical synthesis. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
